molecular formula C5H13NOS B2707712 (S)-2-Methylbutane-2-sulfinamide CAS No. 861821-90-1

(S)-2-Methylbutane-2-sulfinamide

Cat. No.: B2707712
CAS No.: 861821-90-1
M. Wt: 135.23
InChI Key: XMGHCOUHHPRMOH-QMMMGPOBSA-N
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Description

Historical Context and Evolution of Chiral Auxiliary Approaches

The quest for enantiomerically pure compounds has been a central theme in synthetic organic chemistry for decades. researchgate.net One of the foundational strategies to achieve this is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. researchgate.net

This approach was pioneered in the 1970s and 80s with the introduction of auxiliaries like 8-phenylmenthol by E.J. Corey and mandelic acid by Barry Trost. wikipedia.org The subsequent development of Evans's oxazolidinones and Oppolzer's camphorsultam marked a significant step forward, offering high levels of stereocontrol in a variety of reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.netbiotechjournal.in These "privileged" auxiliaries demonstrated the power of the strategy, making the synthesis of complex, stereochemically defined molecules more accessible. biotechjournal.in The evolution of chiral auxiliaries has been driven by the need for robust, reliable, and recyclable tools that can be applied to a wide range of substrates and reaction types. researchgate.net

Table 1: Key Milestones in the Development of Chiral Auxiliaries

Auxiliary Developer(s) Year Introduced Typical Applications
8-Phenylmenthol E.J. Corey 1975 Asymmetric Diels-Alder reactions
Mandelic Acid Barry Trost 1980 Asymmetric alkylations
Oxazolidinones David A. Evans ~1981 Asymmetric aldol reactions, alkylations
Camphorsultam Wolfgang Oppolzer ~1984 Asymmetric Diels-Alder, alkylations, Michael additions
SAMP/RAMP Dieter Enders ~1976 Asymmetric alkylation of aldehydes and ketones
tert-Butanesulfinamide Jonathan A. Ellman 1997 Asymmetric synthesis of chiral amines

Strategic Importance of Sulfinamides in Stereoselective Transformations

Within the arsenal (B13267) of chiral auxiliaries, sulfinamides have carved out a crucial niche. acs.orgnih.gov Their strategic importance lies in the unique properties of the sulfinyl group, which contains a stereochemically stable sulfur atom. This chiral sulfur center is highly effective at inducing asymmetry in a wide array of chemical transformations. acs.orgacs.org Chiral sulfinamides are particularly renowned for their application in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and catalysts. orgsyn.orgiupac.org

The development of tert-butanesulfinamide by the research group of Jonathan A. Ellman was a landmark achievement, providing a versatile and highly effective reagent for amine synthesis. orgsyn.orgiupac.org Condensation of the sulfinamide with aldehydes and ketones readily forms N-sulfinyl imines. These intermediates are activated towards nucleophilic addition, and the bulky tert-butylsulfinyl group directs the nucleophile to one face of the imine, resulting in high diastereoselectivity. iupac.orgharvard.edu The sulfinyl group can then be easily removed under mild acidic conditions to furnish the desired chiral primary amine. nih.gov The success and versatility of tert-butanesulfinamide have spurred the development and application of other sulfinamide auxiliaries, including (S)-2-Methylbutane-2-sulfinamide. researchgate.net

Overview of Research Trajectories for this compound

This compound, an analogue of the more extensively studied tert-butanesulfinamide, leverages the same principles of asymmetric induction. Research has demonstrated its utility as a chiral auxiliary in stereoselective synthesis, particularly in the construction of complex natural products.

A notable application of this compound is in the assembly-line synthesis of stereochemically dense molecules. For instance, it has been employed in the synthesis of the lipophilic portion of the macrolipopeptide dysoxylactam A. bris.ac.uk This synthesis utilized iterative lithiation-borylation reactions, where the chiral sulfinamide auxiliary played a key role in establishing the correct stereochemistry. bris.ac.uk The compound is also used to prepare other chiral building blocks, such as chiral thiazoline-containing boronic esters, which are valuable intermediates for further synthetic transformations. bris.ac.uk

Research into this compound and related compounds continues to expand the toolkit available to synthetic chemists for creating complex chiral molecules, with applications ranging from natural product synthesis to the development of novel therapeutic agents. nih.govchemicalbook.com

Table 2: Application of this compound in Synthesis

Reaction Substrate Key Reagents Product Research Focus Reference
Mitsunobu Reaction (S)-2-Methylbutan-1-ol PPh₃, DIAD, TIBOH Thiazoline containing boronic ester Synthesis of (+)-kalkitoxin intermediate bris.ac.uk
Asymmetric Synthesis Aldehydes/Ketones Organometallic reagents Chiral amines General method for amine synthesis nih.govresearchgate.net
Natural Product Synthesis Various intermediates Lithiation-borylation reagents Dysoxylactam A fragment Construction of stereochemically dense lipophilic chains bris.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-2-methylbutane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGHCOUHHPRMOH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[S@](=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of S 2 Methylbutane 2 Sulfinamide

Diastereoselective Synthesis from Chiral Precursors

The diastereoselective synthesis of chiral sulfinamides often relies on the use of a chiral auxiliary to control the stereochemical outcome of the reaction. One of the most effective strategies involves the reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. These diastereomers can then be separated and subsequently converted to the desired sulfinamide.

A prominent example of this approach is the Andersen-Toru method, which traditionally uses (-)-menthol as a chiral auxiliary. nih.gov In a hypothetical adaptation for the synthesis of (S)-2-Methylbutane-2-sulfinamide, 2-methylbutane-2-sulfinyl chloride would be reacted with a chiral alcohol like (1R,2S,5R)-(-)-menthol. This reaction would produce a mixture of diastereomeric menthyl 2-methylbutane-2-sulfinates. Due to their different physical properties, these diastereomers can be separated by chromatography or crystallization. The desired (S)-sulfinate ester can then be treated with a nitrogen source, such as lithium amide, to yield this compound with high enantiomeric purity. nih.gov

Another powerful method involves the use of chiral N-sulfinyl oxazolidinones as sulfinylating agents. These reagents, derived from chiral amino alcohols, can transfer the sulfinyl group to a Grignard reagent with high diastereoselectivity. For the synthesis of this compound, a chiral oxazolidinone derived from an amino alcohol would first be converted to the corresponding N-sulfinyl derivative. Subsequent reaction with 2-methyl-2-butylmagnesium chloride would stereoselectively form the desired sulfinamide.

Enantioselective Synthesis via Asymmetric Oxidation

Enantioselective synthesis through asymmetric oxidation offers a more direct route to chiral sulfinamides, avoiding the need for separation of diastereomers. This approach typically involves the oxidation of a prochiral sulfenamide (B3320178) or disulfide.

A notable method is the catalytic asymmetric oxidation of disulfides. For the preparation of this compound, di-2-methyl-2-butyl disulfide would be the starting material. This disulfide can be oxidized in the presence of a chiral catalyst, such as a titanium-chiral ligand complex, and an oxidant like hydrogen peroxide. nih.govacs.org The chiral environment provided by the catalyst directs the oxidation to selectively produce one enantiomer of the corresponding thiosulfinate. This intermediate can then be converted to the target sulfinamide. An improved synthesis of tert-butanesulfinamide, which could be adapted, utilizes a catalytic asymmetric oxidation of di-tert-butyl disulfide, highlighting the potential for scalability. researchgate.net

Enzymatic catalysis also presents a green and highly efficient option for enantioselective sulfoxidation. nih.gov Specific enzymes, such as monooxygenases, can exhibit high enantioselectivity in the oxidation of sulfides to sulfoxides. nih.gov While not explicitly reported for 2-methylbutane-2-sulfinamide, the development of bespoke enzymes for the asymmetric oxidation of the corresponding sulfide (B99878) or disulfide is a promising avenue for future research.

Table 1: Comparison of Asymmetric Oxidation Methods

MethodCatalyst/ReagentStarting MaterialKey AdvantagesPotential Challenges
Metal-Catalyzed Oxidation Ti(IV)/(R)-BINOL complexDi-2-methyl-2-butyl disulfideGood enantioselectivityMetal contamination, catalyst cost
Enzymatic Oxidation MonooxygenaseDi-2-methyl-2-butyl disulfideHigh efficiency, mild conditions, environmentally friendlyEnzyme availability and stability
Brønsted Acid Catalysis Chiral Brønsted acid2-Methylbutane-2-sulfenamideHigh enantioselectivity for various substratesSubstrate scope limitations

Convergent Synthesis Approaches for Stereodefined Sulfinamides

Convergent synthesis strategies involve the preparation of key molecular fragments that are later combined to form the final product. For stereodefined sulfinamides, this often entails the coupling of a chiral sulfinyl precursor with an amine.

One such approach is the use of chiral N-sulfinyl-N'-acyl-oxathiazolidine-2-oxides as sulfinyl transfer agents. unibo.it These reagents can be prepared in a diastereoselective manner and subsequently reacted with a Grignard reagent, such as 2-methyl-2-butylmagnesium chloride, to furnish the desired chiral sulfinamide. This method offers good control over the stereochemistry at the sulfur atom. unibo.it

Another convergent route involves the palladium-catalyzed cross-coupling of sulfenamides with organometallic reagents. rsc.org While typically used for the synthesis of sulfoxides, this methodology could potentially be adapted for the synthesis of sulfinamides. For instance, a suitable sulfenamide could be coupled with 2-methyl-2-butylmagnesium chloride in the presence of a chiral palladium catalyst to yield this compound. rsc.org

Optimization of Reaction Conditions and Scalability Studies

The optimization of reaction conditions is critical for achieving high yields, purity, and cost-effectiveness in the synthesis of this compound. Key parameters to consider include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

For instance, in the diastereoselective synthesis using chiral auxiliaries, the choice of solvent can significantly influence the diastereomeric ratio of the intermediate sulfinate esters. Similarly, in asymmetric oxidation reactions, the concentration of the oxidant and the rate of its addition are crucial for minimizing over-oxidation to the corresponding sulfone. acs.org

Scalability is a major consideration for the industrial production of chiral sulfinamides. An improved synthesis of tert-butanesulfinamide, suitable for large-scale production, was developed by Ellman and co-workers. researchgate.netorgsyn.org This process, which involves the catalytic asymmetric oxidation of di-tert-butyl disulfide, can be performed at high concentrations in a practical solvent like acetone (B3395972) and is readily scalable to the kilogram level. researchgate.net Similar principles could be applied to the synthesis of this compound to enhance its industrial viability. The use of continuous-flow synthesis has also been shown to improve the efficiency and scalability of reactions involving sulfinamides. nih.gov

Table 2: Key Parameters for Optimization and Scalability

ParameterInfluence on SynthesisOptimization Strategy
Solvent Affects reaction rates, selectivity, and solubilityScreening of various solvents to find the optimal balance
Temperature Influences reaction kinetics and side reactionsPrecise temperature control to maximize yield and purity
Catalyst Loading Impacts reaction efficiency and costMinimizing catalyst loading without compromising performance
Reaction Time Determines the extent of conversionMonitoring the reaction progress to identify the optimal endpoint
Concentration Affects reaction rate and throughputIncreasing concentration for improved process mass intensity

Green Chemistry Principles in Sulfinamide Manufacturing

The application of green chemistry principles is increasingly important in the pharmaceutical and chemical industries to minimize environmental impact and enhance sustainability. instituteofsustainabilitystudies.comepa.gov For the synthesis of this compound, several green chemistry strategies can be implemented.

Prevention of Waste: Designing syntheses with high atom economy is a core principle. acs.org Methods that maximize the incorporation of all starting materials into the final product are preferred. acs.org Catalytic methods, such as asymmetric oxidation, are generally more atom-economical than those requiring stoichiometric chiral auxiliaries. nih.govacs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical carbon dioxide can significantly reduce the environmental footprint of the synthesis. instituteofsustainabilitystudies.com The use of less toxic and more readily available reagents is also a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. epa.gov The development of highly active catalysts that can operate under mild conditions is crucial in this regard.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from petrochemical sources, the broader principle of using renewable starting materials is a long-term goal for sustainable chemistry. epa.gov

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. acs.org Catalytic asymmetric methods not only improve atom economy but also reduce waste generation. Biocatalysis, using enzymes, offers a particularly green approach due to its high selectivity and operation under mild, aqueous conditions. nih.govfigshare.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Insights into S 2 Methylbutane 2 Sulfinamide Mediated Asymmetric Induction

Role of Sulfinyl Group in Stereochemical Control

The efficacy of (S)-2-Methylbutane-2-sulfinamide as a chiral auxiliary is fundamentally rooted in the dual functionality of its sulfinyl group. This group acts as both a potent stereodirecting element and an activating group for the imine carbon. nih.govarkat-usa.org When the sulfinamide is condensed with an aldehyde or ketone, it forms an N-sulfinyl imine. The electron-withdrawing nature of the sulfinyl group polarizes the C=N double bond, rendering the imine carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net

Crucially, the stereochemical outcome of the nucleophilic addition is dictated by the arrangement of the groups around the sulfur atom. The sulfinyl group, with its bulky tert-butyl substituent, lone pair of electrons on the sulfur, and the sulfinyl oxygen, creates a highly defined chiral environment. mdpi.com In reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), the sulfinyl oxygen and the imine nitrogen act as a bidentate ligand, chelating to the metal center. nih.govresearchgate.net This chelation locks the conformation of the N-sulfinyl imine, forcing the nucleophile to approach from the less sterically hindered face, thereby leading to a predictable and highly controlled stereochemical outcome. mdpi.com

Chiral Recognition and Diastereomeric Complex Formation

The principle of asymmetric induction using this compound relies on the formation of diastereomeric intermediates, specifically the N-sulfinyl imines. The condensation of the chiral sulfinamide with a prochiral aldehyde or ketone creates a molecule with two potential diastereotopic faces at the C=N bond. nih.gov The subsequent nucleophilic attack is not on the sulfinamide itself, but on this derived chiral N-sulfinyl imine.

Chiral recognition occurs during the approach of the nucleophile. For many organometallic reagents, particularly Grignard reagents in non-coordinating solvents, a pre-coordination complex is formed. nih.govresearchgate.net The metal atom of the nucleophilic reagent chelates with the sulfinyl oxygen and the imine nitrogen, forming a rigid, cyclic pre-reaction complex. This complex orients the bulky tert-butyl group of the sulfinyl moiety in a pseudo-equatorial position to minimize steric strain, effectively blocking one face of the imine. Consequently, the nucleophile is directed to attack the opposite, more accessible face, leading to the preferential formation of one diastereomer. researchgate.net

Transition State Modeling and Analysis of Stereoselectivity

The high diastereoselectivity observed in the addition of Grignard reagents to N-tert-butanesulfinyl imines is rationalized by a rigid, chair-like six-membered transition state model, analogous to the Zimmerman-Traxler model for aldol (B89426) reactions. nih.gov In this model, the metal (e.g., magnesium) is coordinated by the sulfinyl oxygen, the imine nitrogen, and the nucleophile's carbanionic center.

To minimize steric interactions, the bulky groups adopt pseudo-equatorial positions within this chair conformation. The large tert-butyl group on the sulfur atom orients itself away from the other substituents. The largest substituent on the incoming nucleophile also prefers an equatorial orientation to avoid steric clashes. This energetically favorable arrangement leads to the transition state with the lowest energy, which overwhelmingly produces a single diastereomer of the resulting sulfinamide product. researchgate.netacs.org DFT (Density Functional Theory) calculations have supported this model, showing that alternative transition states, such as those involving boat conformations or different substituent orientations, are significantly higher in energy. researchgate.net

Influence of Reaction Parameters on Stereochemical Outcomes

The stereochemical outcome of additions to N-sulfinyl imines is sensitive to several reaction parameters, including the solvent, the nature of the nucleophile, and the presence of additives.

Solvent: The coordinating ability of the solvent plays a critical role. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) (DCM) favor the rigid, chelated transition state with Grignard reagents, generally leading to high diastereoselectivity. nih.govsci-hub.se In contrast, highly coordinating solvents like tetrahydrofuran (B95107) (THF) can compete with the sulfinyl group for coordination to the metal center, potentially disrupting the chair-like transition state and leading to lower selectivity or even inversion of stereochemistry, particularly with organolithium reagents where open, non-chelated transition states may become dominant. nih.govsci-hub.se

Nucleophile and Metal Cation: Grignard reagents (RMgX) are often superior to organolithium (RLi) reagents in terms of diastereoselectivity for these reactions, as they form more stable chelated intermediates. sci-hub.sebeilstein-journals.org However, the addition of Lewis acids, such as aluminum-based reagents (e.g., AlMe₃), can enhance the diastereoselectivity of organolithium additions by promoting the formation of a more organized, chelated transition state. sci-hub.se

Temperature: As with most stereoselective reactions, lower temperatures generally lead to higher diastereomeric ratios (d.r.). Lowering the reaction temperature (e.g., to -78 °C) increases the energy difference between the competing transition states, further favoring the pathway that leads to the major diastereomer. cas.cn

Table 1: Effect of Reaction Parameters on Diastereoselectivity of Nucleophilic Addition to an N-Sulfinyl Imine

EntryNucleophileSolventAdditiveTemp (°C)Diastereomeric Ratio (d.r.)Reference
1PhMgBrTolueneNone-48>98:2 sci-hub.se
2PhLiTolueneNone-4861:39 sci-hub.se
3PhLiTHFNone-7873:27 sci-hub.se
4PhLiTolueneAlMe₃-4893:7 sci-hub.se
5PhLiTolueneBF₃·OEt₂-4889:11 sci-hub.se

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving this compound. researchgate.netnih.gov These studies provide detailed energetic profiles of reaction pathways and offer insights into the structures of transient intermediates and transition states that are difficult to observe experimentally.

DFT calculations have been used to validate the proposed six-membered chair-like transition state for Grignard additions. By calculating the relative energies of the different possible transition state geometries, researchers can predict which diastereomer will be favored and by how much. For example, in the addition of methylmagnesium bromide to an N-sulfinyl imine, the transition state leading to the major diastereomer was calculated to be several kcal/mol lower in energy than the one leading to the minor product, which is consistent with experimentally observed high diastereoselectivities. researchgate.net

Furthermore, computational studies have been crucial in understanding the different stereochemical outcomes observed with different reagents. For instance, calculations have shown why organolithium reagents, in the absence of a strong Lewis acid, may proceed through an open, non-chelated transition state, which results in lower diastereoselectivity or a different major diastereomer compared to Grignard additions. researchgate.net These models help rationalize the influence of the E/Z configuration of the imine and the steric interactions that disfavor minor diastereomers. acs.org

Table 2: Calculated Energy Differences for Competing Transition States

ReactionComputational MethodCompeting Transition StatesCalculated Energy Difference (kcal/mol)Predicted d.r.Reference
Addition to Propiophenone-derived SulfinimineDFTTS (Z-imine, major) vs. TS (E-imine, minor)6.4>99:1 acs.org
Addition to Dimethylcyclopentanone-derived SulfinimineDFTTS (major) vs. TS (minor)3.5>99:1 acs.org

Application of S 2 Methylbutane 2 Sulfinamide in Asymmetric Carbon Carbon Bond Formation

Asymmetric Nucleophilic Additions to Sulfinyl Imines

N-tert-butanesulfinyl imines, derived from the condensation of (S)-2-methylbutane-2-sulfinamide with aldehydes and ketones, are versatile electrophiles for the asymmetric synthesis of amines. acs.orgnih.gov The chiral sulfinyl group exerts remarkable stereocontrol in the addition of various organometallic reagents to the imine carbon-nitrogen double bond. wikipedia.org

The addition of Grignard reagents to N-tert-butanesulfinyl imines is a widely utilized method for the asymmetric synthesis of α-branched amines. nih.gov These reactions typically proceed with high diastereoselectivity, and the stereochemical outcome can often be predicted by a six-membered chair-like transition state, where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.gov The choice of solvent can significantly influence the diastereoselectivity, with non-coordinating solvents like dichloromethane (B109758) and toluene (B28343) often providing superior results compared to ethereal solvents. harvard.edunih.gov

Research has demonstrated the broad applicability of this methodology for a variety of Grignard reagents and sulfinyl imines derived from both aromatic and aliphatic aldehydes.

EntryAldimine (R¹)Grignard Reagent (R²)SolventYield (%)Diastereomeric Ratio (dr)
1PhEtMgBrCH₂Cl₂9593:7
2p-ClC₆H₄PhMgBrToluene7891:9 harvard.edu
3i-PrPhMgBrCH₂Cl₂9498:2
4PhVinylmagnesium bromideTHF8595:5

This table presents selected data on the asymmetric addition of Grignard reagents to (S)-tert-butanesulfinyl aldimines.

Organolithium reagents are also effective nucleophiles for the asymmetric addition to N-tert-butanesulfinyl imines. wikipedia.orgwikipedia.org Unlike Grignard additions, the stereochemical outcome of organolithium additions is often rationalized by an open transition state model, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF). nih.govnih.gov This difference in mechanism can sometimes lead to a reversal of diastereoselectivity compared to Grignard reagents, providing access to the opposite diastereomer from the same chiral auxiliary. researchgate.net

The scope of organolithium additions is broad, encompassing a range of alkyllithium and aryllithium reagents.

EntryKetimine (R¹, R²)Organolithium ReagentSolventYield (%)Diastereomeric Ratio (dr)
1Ph, MeMeLiTHF8594:6
2Ph, HPhLiTHF928:92 researchgate.net
3c-Hex, Hn-BuLiToluene8895:5
4Ph, Mep-TolylLiTHF9096:4

This table illustrates the diastereoselective addition of organolithium reagents to (S)-tert-butanesulfinyl imines.

The repertoire of nucleophiles for asymmetric additions to sulfinyl imines extends beyond Grignard and organolithium reagents. Organozinc reagents, for instance, have proven to be valuable for these transformations. wikipedia.org The addition of benzyl (B1604629) zinc reagents, enhanced by the presence of magnesium chloride, proceeds in good yields and with high diastereoselectivity. nih.gov This method is notable for its tolerance of various functional groups in both the imine and the organozinc reagent. nih.gov

Furthermore, organocerium reagents have been shown to exhibit superior diastereoselectivity compared to Grignard reagents in certain cases, particularly with sterically demanding substrates. organic-chemistry.org The use of indium-mediated additions has also been reported. nih.gov

EntryAldimine (R¹)Organometallic ReagentAdditiveSolventYield (%)Diastereomeric Ratio (dr)
1p-MeOC₆H₄BnZnBrMgCl₂THF8595:5
2PhEt₂Zn-Toluene90>95:5
3t-BuMe₃Al-CH₂Cl₂8298:2
4MesitylPhCeCl₂-THF8897:3 organic-chemistry.org

This table showcases the application of various organometallic reagents in asymmetric additions to (S)-tert-butanesulfinyl aldimines.

Asymmetric allylation of N-tert-butanesulfinyl imines provides a direct route to chiral homoallylic amines, which are valuable synthetic intermediates. nih.gov A variety of allylating agents can be employed, including allylmagnesium bromide, allylzinc bromide, and indium-mediated allylations. nih.gov The stereochemical outcome of these reactions is highly dependent on the metal and the reaction conditions. For example, the addition of allylmagnesium bromide to ketimines has been shown to proceed with high diastereoselectivity. nih.gov

EntryImine (R¹, R²)Allylating AgentSolventYield (%)Diastereomeric Ratio (dr)
1Ph, MeAllylMgBrToluene8996:4
2p-Tolyl, HAllylBr, ZnTHF9295:5
3Naphthyl, HAllylBr, InDMF8590:10
4Ph, HAllylB(pin)-THF88

This table presents data on the asymmetric allylation of (S)-tert-butanesulfinyl imines.

Asymmetric Michael Additions

The chiral N-tert-butanesulfinyl group can also direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems. While less common than additions to the C=N bond, there are examples of using sulfinyl imines as chiral auxiliaries in Michael additions to construct enantioenriched β-amino compounds.

Asymmetric Aldol (B89426) Reactions

This compound has also been employed in the development of chiral catalysts for asymmetric aldol reactions. For instance, N-prolyl sulfinamides have been shown to be effective bifunctional organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. rsc.org In these systems, the sulfinamide moiety, in conjunction with the proline scaffold, contributes to the creation of a chiral environment that dictates the stereochemical course of the reaction, leading to the formation of aldol adducts with good to excellent diastereo- and enantioselectivity. rsc.org

Asymmetric Cycloaddition Reactions

The chiral N-sulfinyl imines derived from this compound are valuable intermediates in asymmetric cycloaddition reactions, serving as building blocks for the synthesis of diverse N-heterocyclic systems with good diastereoselectivities. nih.gov One of the prominent applications is in [3+2] cycloaddition reactions for the construction of densely substituted five-membered rings like pyrrolidines.

Recent research has demonstrated that N-tert-butanesulfinylazadienes can participate in highly diastereoselective [3+2] cycloadditions with azomethine ylides. In this transformation, the N-tert-butanesulfinyl group acts as an effective electron-withdrawing group, activating the conjugated C=C bond of the 1-azadiene to function as a dipolarophile. osi.lv The reaction, often catalyzed by silver salts such as silver carbonate (Ag₂CO₃), proceeds with high regio- and diastereoselectivity to afford a variety of highly substituted proline derivatives. osi.lv

The reaction between (S)-N-tert-butanesulfinyl imines and glycine (B1666218) α-imino ester derivatives serves as a model system for this methodology. osi.lv The process has been shown to be effective for N-sulfinyl imines derived from a range of α,β-unsaturated aldehydes and ketones. For instance, derivatives of (E)-crotonaldehyde and (E)-2-pentenal provided the corresponding cycloadducts in high yields and with excellent diastereomeric ratios. osi.lv Computational studies have suggested that the observed diastereoselectivity arises from an interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole intermediate. osi.lv

The versatility of this method provides access to valuable proline derivatives that can be further transformed or utilized as organocatalysts in other asymmetric reactions. osi.lv

Table 1: Diastereoselective [3+2] Cycloaddition of (S)-N-tert-butanesulfinyl Imines with an Azomethine Ylide osi.lv Reaction Conditions: (S)-N-tert-butanesulfinyl imine (1, 0.3 mmol), α-imino ester (2, 0.6 mmol), and Ag₂CO₃ (10 mol %) in toluene (0.4 M) at room temperature.

EntrySubstituent (R) on Imine 1ProductYield (%)Diastereomeric Ratio (dr)
14-MeO-C₆H₄3aa88>95:5
24-CF₃-C₆H₄3ba85>95:5
32-Furyl3ca80>95:5
42-Thienyl3da84>95:5
5(E)-CH=CH-Me3ea85>95:5
6(E)-CH=CH-Et3fa80>95:5

Asymmetric Carbonyl-Ene Reactions

N-sulfinyl imines derived from this compound are established as versatile electrophiles that react with a wide array of nucleophiles to create new carbon-carbon bonds with a high degree of stereocontrol. These reactions typically involve the 1,2-addition of organometallic reagents or enolates to the imine. However, the specific application of these chiral N-sulfinyl imines as activating groups for asymmetric carbonyl-ene or aza-ene reactions is not a widely documented transformation in the scientific literature. While related reactions such as the indium-promoted allylation of N-tert-butylsulfinyl imines are known to produce homoallylic amines, these proceed through mechanisms distinct from the pericyclic ene reaction pathway.

Application of S 2 Methylbutane 2 Sulfinamide in Asymmetric Carbon Heteroatom Bond Formation

Asymmetric Reductions of Sulfinyl Imines

A cornerstone application of (S)-2-Methylbutane-2-sulfinamide is in the asymmetric reduction of the corresponding N-sulfinyl ketimines, which provides reliable access to chiral α-branched amines. The process typically involves the condensation of a ketone with the sulfinamide, often catalyzed by a Lewis acid like titanium(IV) ethoxide, followed by reduction of the resulting C=N double bond. sigmaaldrich.comysu.am

A remarkable feature of this methodology is the ability to control the stereochemical outcome by selecting the appropriate reducing agent. nih.gov This allows for the synthesis of either product diastereomer from a single enantiomer of the sulfinyl imine. acs.org Reduction with sodium borohydride (B1222165) (NaBH₄), particularly in the presence of Ti(OEt)₄, typically proceeds through a closed, six-membered transition state where the borohydride is delivered to the imine carbon from the face directed by the sulfinyl oxygen. ysu.amacs.org Conversely, using a bulkier reducing agent like L-Selectride (lithium tri-sec-butylborohydride) favors an open transition state model to minimize steric interactions, resulting in the delivery of the hydride from the opposite face and thus inverting the stereoselectivity. nih.govacs.orgnih.gov This predictable and switchable diastereoselectivity has been demonstrated for a wide range of aryl alkyl and dialkyl ketimines. ysu.amacs.orgnih.gov The methodology is also effective for the reduction of more complex substrates, such as trifluoromethyl α,β-unsaturated N-tert-butanesulfinyl ketoimines, to yield trifluoromethylated allylic amines with high diastereoselectivity. rsc.org

Asymmetric Aminations and Hydroaminations

This compound and its derivatives are pivotal in asymmetric amination and hydroamination reactions, where a nitrogen atom is stereoselectively incorporated into a molecule. One key strategy involves using chiral primary amines, which can be derived from the sulfinamide, as organocatalysts for the α-amination of carbonyl compounds. nih.govharvard.edu

In the realm of hydroamination, the sulfinyl group serves as an excellent chiral auxiliary to direct the addition of an amine across a carbon-carbon multiple bond. This is particularly effective in intramolecular reactions to synthesize valuable nitrogen-containing heterocycles. For example, intermediates derived from the diastereoselective allylation of N-sulfinyl imines can undergo subsequent transformations and cyclization to furnish stereodefined 2-substituted pyrrolidines and piperidines. nih.govrsc.org The stereocenter established by the initial sulfinamide-directed reaction dictates the final stereochemistry of the heterocyclic product. The indium-mediated allylation of an in situ-formed N-sulfinyl imine, followed by cyclization, provides an efficient route to enantioenriched 2-allylpiperidine. nih.gov

Asymmetric Oxygenations

The directing power of the sulfinyl group extends to the asymmetric formation of carbon-oxygen bonds. Chiral primary amines, structurally related to those derived from this compound, have been developed as highly effective organocatalysts for the α-oxygenation of α-branched aldehydes. nih.govharvard.edu These catalysts form chiral enamines with the aldehyde substrate, which then react with an electrophilic oxygen source, such as a nitrosoarene, to install a hydroxyl group with high enantioselectivity. nih.gov

Furthermore, direct diastereoselective α-hydroxylation has been achieved on substrates containing the N-tert-butanesulfinyl group itself. acs.org For instance, N-tert-butanesulfinyl imidates can be deprotonated and reacted with molecular oxygen as the oxidant to yield α-hydroxylated products with good diastereoselectivity. acs.org This approach leverages the inherent chirality of the sulfinyl auxiliary to control the stereochemistry of the newly formed C-O bond.

Asymmetric Halogenations

Asymmetric α-halogenation of carbonyl compounds to create chiral centers bearing a halogen atom is a challenging yet valuable transformation. Research has shown that chiral primary amine catalysts, including those designed with principles learned from sulfinamide chemistry, can effectively catalyze the α-fluorination and α-chlorination of α-branched aldehydes. nih.govmdpi.comresearchgate.net These reactions proceed via enamine catalysis, where the chiral amine catalyst controls the facial selectivity of the attack by an electrophilic halogen source. nih.gov

A significant development in this area is the concept of a reagent-controlled enantioselectivity switch. acs.orgnih.gov By using the same enantiomer of a chiral primary amine catalyst, it is possible to produce either enantiomer of the α-fluorinated aldehyde product simply by choosing a different fluorinating agent. acs.orgnih.gov For example, using N-fluorobis(phenylsulfonyl)imide (NFSI) often leads to the (R)-enantiomer, while a Selectfluor-type reagent can produce the (S)-enantiomer. acs.org This reversal is rationalized by different controlling interactions in the transition state: a hydrogen bond between the catalyst and NFSI directs the attack to one face, whereas electrostatic repulsion may dominate with other reagents, forcing the attack from the opposite face. acs.org

Asymmetric Phosphorylations

The synthesis of enantiomerically enriched α-aminophosphonic acids, which are important analogues of α-amino acids, can be effectively achieved using this compound. The primary method involves the diastereoselective hydrophosphonylation of N-sulfinyl imines. nih.govmdpi.com In this reaction, a phosphorus nucleophile, such as a dialkyl phosphite (B83602), adds across the C=N bond of the sulfinyl imine, with the stereochemistry being controlled by the chiral auxiliary. nih.govresearchgate.net

The choice of base used to generate the phosphite nucleophile and the nature of the substituents on the imine are crucial for achieving high levels of diastereoselectivity. nih.gov For instance, using lithium hexamethyldisilazide (LiHMDS) to generate lithium phosphites from dialkyl phosphites has proven effective for their addition to N-phosphonyl imines, which are conceptually related to sulfinyl imines. nih.gov Similarly, chiral TADDOL-based H-phosphonates have been added to N-tert-butylsulfinyl imines in the presence of a mild base like potassium carbonate to afford the desired α-aminophosphonates in good yields and with excellent diastereoselectivities. researchgate.net

Synthesis of Chiral Building Blocks and Natural Product Intermediates Utilizing S 2 Methylbutane 2 Sulfinamide

Stereoselective Synthesis of Chiral Amines (Primary, Secondary, Tertiary)

The asymmetric synthesis of chiral amines is the most prominent application of (S)-tert-butanesulfinamide. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, which then serves as a powerful electrophile for stereoselective nucleophilic additions. iupac.org

Primary Amines: Chiral primary amines are readily synthesized through the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-sulfinyl aldimines. The sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face and thereby establishing the new stereocenter with high diastereoselectivity. A six-membered, chair-like transition state involving chelation of the metal cation by both the sulfinyl oxygen and the imine nitrogen is often invoked to explain the observed stereochemical outcome. Subsequent acidic hydrolysis removes the auxiliary to provide the primary amine hydrochloride salt in high enantiomeric excess. harvard.edu

Secondary and Tertiary Amines: The synthesis of chiral secondary amines can be achieved by using a ketone as the starting material instead of an aldehyde, leading to a ketimine intermediate. harvard.edu Addition of a nucleophile proceeds with high diastereocontrol, affording a secondary amine after deprotection. Furthermore, a modular approach allows for the synthesis of highly branched, bis-α-chiral secondary amines by using the sulfinamide as the exclusive chiral source for consecutive chirality induction and transfer events. iupac.org While direct synthesis of tertiary amines in a single step from the auxiliary is less common, multi-step sequences involving N-alkylation of the synthesized primary or secondary amine are standard practice.

The versatility of this method is demonstrated by the range of nucleophiles and aldehyde/ketone substrates that can be employed, as shown in the following table.

Aldehyde/Ketone SubstrateNucleophileDiastereomeric Ratio (dr)Yield (%)
IsovaleraldehydePhenylmagnesium bromide98:292
PivalaldehydeAllylmagnesium bromide91:977
AcetophenoneEthylmagnesium bromide98:293
3-PentanoneMethyllithium>99:189

Table 1: Representative examples of stereoselective additions to (S)-N-tert-butanesulfinyl imines for the synthesis of chiral amines. Data sourced from multiple studies. harvard.edu

Stereoselective Synthesis of Chiral Amino Acids and Derivatives

The Ellman-sulfinamide methodology has been successfully extended to the asymmetric synthesis of both α- and β-amino acids and their ester derivatives, which are fundamental components of peptides and numerous biologically active molecules. tandfonline.com

The synthesis of β-amino acid derivatives is typically achieved through the addition of ester enolates to N-sulfinyl aldimines. iupac.org For instance, the lithium enolate of an acetate (B1210297) ester can add to a chiral N-sulfinyl imine, followed by acidic cleavage of the auxiliary, to yield the corresponding β-amino ester with high enantiopurity. The use of titanium enolates has been shown to be particularly effective, providing excellent yields and diastereoselectivities. harvard.edu This approach is highly valuable as it allows for the construction of β-amino acids with a wide variety of substituents at the α- and β-positions.

Aldimine R-GroupEster EnolateDiastereomeric Ratio (dr)Yield (%)
PhenylMethyl Acetate (Lithium Enolate)98:285
Isopropyltert-Butyl Acetate (Lithium Enolate)>99:189
3-PyridylMethyl Propionate (Titanium Enolate)95:570

Table 2: Examples of stereoselective enolate additions to (S)-N-tert-butanesulfinyl aldimines for β-amino ester synthesis. harvard.edu

Stereoselective Synthesis of Chiral Alcohols and Diols

While not a direct method for synthesizing simple chiral alcohols, the sulfinamide auxiliary is instrumental in the stereoselective synthesis of chiral amino alcohols. These motifs are prevalent in natural products and pharmaceutical agents. The synthesis of 1,2- and 1,3-amino alcohols relies on the reaction of N-sulfinyl imines with appropriate nucleophiles that contain or lead to a hydroxyl group. tandfonline.com

For example, the addition of metalloenamines, generated by the deprotonation of N-sulfinyl ketimines, to aldehydes produces β-hydroxy N-sulfinyl ketimines. iupac.org Subsequent reduction of the ketone and cleavage of the sulfinyl group can furnish chiral 1,3-amino diols. Similarly, the reduction of β-amino ketones (see section 6.4) is a common strategy to access 1,3-amino alcohols. The stereochemistry of the newly formed hydroxyl-bearing stereocenter can often be controlled by the choice of reducing agent, allowing access to both syn- and anti-diastereomers. nih.gov

Stereoselective Synthesis of Chiral Ketones and Aldehydes

The direct asymmetric synthesis of chiral aldehydes or ketones where the stereocenter is at the carbonyl carbon is not a primary application of the (S)-tert-butanesulfinamide auxiliary. However, the methodology is exceptionally well-suited for the highly stereoselective synthesis of chiral β-amino ketones. acs.orgarkat-usa.org These compounds are valuable synthetic intermediates, particularly for the construction of piperidine-based alkaloids. arkat-usa.orgacs.org

This transformation is typically accomplished via a Mannich-type reaction, where a pre-formed enolate adds to a chiral N-sulfinyl aldimine. beilstein-journals.org The reaction proceeds with high diastereoselectivity, dictated by a chelated, chair-like transition state. beilstein-journals.org For example, the addition of potassium enolates derived from methyl ketones to N-sulfinyl imines generates N-sulfinyl β-amino ketones, which can be further elaborated. acs.org This strategy effectively installs a new stereocenter α- to the ketone, with its configuration controlled by the sulfinamide auxiliary.

N-Sulfinyl Imine (R=)Ketone EnolateDiastereomeric Excess (de)Yield (%)
4-MethoxyphenylMethyl Ethyl Ketone (Potassium Enolate)>96%87
3-Bromopentyl3-Oxobutanoic Acid (Lithium Enolate)>98%75 (for cyclized product)

Table 3: Examples of the synthesis of chiral β-amino ketones using (S)-N-tert-butanesulfinyl imines. acs.orgrsc.org

Total Synthesis Strategies for Complex Molecular Architectures

The robustness and high fidelity of the (S)-tert-butanesulfinamide methodology have made it a powerful tool in the total synthesis of complex, nitrogen-containing natural products and pharmaceuticals. rsc.org By enabling the reliable installation of a key amine stereocenter early in a synthetic sequence, it simplifies complex stereochemical challenges.

(-)-Indolizidine 209B: The synthesis of this piperidine (B6355638) alkaloid was achieved using a strategy centered on the asymmetric synthesis of a β-amino ketone. The potassium enolate of a methyl ketone was added to a chiral N-sulfinyl imine, establishing the key stereocenter with excellent control. The resulting β-amino ketone was then elaborated through a series of steps, including deprotection and cyclization, to furnish the final natural product. acs.org

(-)-Pelletierine: A straightforward synthesis of this piperidine alkaloid was accomplished through the diastereoselective coupling of 3-oxobutanoic acid with an N-tert-butanesulfinyl imine derived from 5-bromopentanal. This decarboxylative-Mannich reaction directly formed a β-amino ketone intermediate, which, after removal of the sulfinyl group, underwent intramolecular cyclization to yield (-)-pelletierine. rsc.org

Pavine and Isopavine Alkaloids: A solid-phase synthesis strategy has been developed for these alkaloid families using a support-bound tert-butanesulfinamide derivative. This approach allows for the modular construction of a library of related compounds, showcasing the versatility of the sulfinamide chemistry in both solution-phase and solid-phase synthesis formats. iupac.org

These examples underscore the critical role of (S)-tert-butanesulfinamide in providing efficient and stereocontrolled access to chiral amine building blocks essential for the assembly of complex molecular targets. rsc.org

Derivatization and Structural Modification of S 2 Methylbutane 2 Sulfinamide

Design and Synthesis of Novel (S)-2-Methylbutane-2-sulfinamide Analogues

The synthesis of this compound itself and its novel analogues follows principles established for the widely used tert-butanesulfinamide (tBS). nih.gov The general approach involves the asymmetric oxidation of a corresponding disulfide or the reaction of a Grignard reagent with a sulfinate. For the target compound, this would typically start from di-tert-pentyl disulfide or tert-pentylmagnesium chloride.

Novel analogues can be designed by introducing various functional groups into the structure. The synthesis of these analogues often involves a multi-step sequence where the core sulfinamide structure is built first, followed by derivatization. For instance, methods have been developed for the copper-catalyzed arylation of tBS using aryldiazonium reagents, a technique that could be adapted to create aryl-substituted tert-pentylsulfinamide analogues. rsc.org Similarly, oxidation of the sulfinamide to the corresponding sulfonimidamide using reagents like N-chlorosuccinimide opens another avenue for creating diverse analogues by varying the N-substituent. beilstein-journals.org

The synthesis of these analogues allows for a systematic study of how structural changes impact the auxiliary's performance in asymmetric reactions.

Table 1: Synthetic Pathways to this compound and Analogues

Synthetic TargetKey PrecursorsGeneral MethodPotential for Analogue Diversity
This compoundDi-tert-pentyl disulfide; Chiral ligand; OxidantCatalytic asymmetric oxidationCore structure synthesis
(S)-N-Aryl-2-methylbutane-2-sulfinamidesThis compound; Aryldiazonium salt; Copper catalystFormal tBu-to-Ar exchange reactionHigh diversity through various aryl groups
(S)-2-Methylbutane-2-sulfonimidamidesThis compound; N-chlorosuccinimide; AmineOxidative aminationDiversity from the choice of amine component
(S)-N-Acyl-2-methylbutane-2-sulfinamidesThis compound; NaH; Acyl chlorideAcylation of the nitrogen atomWide range of acyl groups can be introduced

Influence of Steric and Electronic Modifications on Asymmetric Induction

The stereochemical outcome of reactions employing a chiral auxiliary is profoundly influenced by the steric and electronic nature of the auxiliary itself. The key structural difference between this compound and the more common tBS is the substitution of a methyl group with an ethyl group, creating a slightly larger and conformationally more complex tert-pentyl group.

Steric Effects: The increased steric bulk of the tert-pentyl group compared to the tert-butyl group is expected to enhance facial shielding of the N-sulfinylimine intermediate. In the transition state of a nucleophilic addition to the imine, the bulkier auxiliary more effectively blocks one face of the C=N double bond, potentially leading to higher diastereoselectivity. harvard.edu This effect is dependent on the relative size of the substituents on the imine and the incoming nucleophile. The reactivity of the auxiliary can be affected by steric hindrance, which may slow down reaction rates but often improves selectivity. researchgate.net

Electronic Effects: While the primary difference is steric, the ethyl group is slightly more electron-donating than a methyl group via induction. This subtle electronic modification can influence the electrophilicity of the imine carbon and the acidity of the sulfinamide N-H bond. Electron-donating groups can impact the rate of reactions by modulating the electron density of the reacting centers. scispace.com

Table 2: Comparison of tert-Butyl and tert-Pentyl Groups in Sulfinamide Auxiliaries

Propertytert-Butyl Group (in tBS)tert-Pentyl Group (in Target Compound)Predicted Influence on Asymmetric Induction
Structure-C(CH₃)₃-C(CH₃)₂(CH₂CH₃)Increased steric bulk and conformational flexibility.
Steric HindranceHighHigherPotentially higher diastereoselectivity due to more effective facial blocking. May lead to slower reaction rates.
Electronic EffectElectron-donating (inductive)Slightly more electron-donatingMinor influence, may slightly decrease the electrophilicity of the derived imine.
SymmetryC₃ᵥ (local)Cₛ (local)Reduced symmetry could lead to more complex transition state models.

Development of Bifunctional Chiral Auxiliaries

A powerful strategy in modern asymmetric catalysis is the development of bifunctional catalysts, where two or more functional groups work in concert to activate reactants and control stereochemistry. beilstein-journals.org this compound is an excellent scaffold for creating such auxiliaries. By modifying the auxiliary, one can introduce a secondary functional group, such as a Lewis base (e.g., a tertiary amine) or a hydrogen-bond donor (e.g., a urea (B33335) or thiourea (B124793) moiety), onto the sulfinamide structure.

For example, a synthetic route could involve acylating the sulfinamide nitrogen with a halo-acyl chloride, followed by substitution with an amine to introduce a basic site. Such a bifunctional auxiliary could simultaneously coordinate to a metal catalyst via the sulfinyl group and activate a substrate through the appended basic group, leading to enhanced reactivity and selectivity in reactions like aldol (B89426) or Michael additions. nih.gov The sulfinyl group itself is known to be a unique hydrogen-bond donor, which can be exploited in organocatalyst design. yale.edu

Immobilization Strategies for Recyclable Sulfinamide Systems

The cost-effectiveness and sustainability of asymmetric synthesis are significantly improved by the ability to recover and reuse the chiral auxiliary or catalyst. rsc.org Immobilization of this compound onto a solid support is a key strategy to achieve this. Common supports include polymers like polystyrene, silica (B1680970) gel, or magnetic nanoparticles. thieme-connect.de

The auxiliary can be tethered to the support through a functionalized linker. A common approach involves introducing a reactive group, such as a vinyl, azide, or carboxylic acid, onto the sulfinamide structure, which can then be coupled to a complementary functional group on the solid support. For example, an analogue bearing a terminal alkyne could be attached to an azido-functionalized polystyrene resin via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. acs.org

When designing an immobilization strategy, it is crucial that the linker is sufficiently long and flexible to allow the catalytic center to remain accessible to the reactants, minimizing any negative impact on reactivity or selectivity. The increased steric bulk of the tert-pentyl group must be considered, as it might hinder the attachment to the support or the subsequent catalytic reaction if the linkage point is too close to the chiral center. Research has shown that even with immobilization, high activity and enantioselectivity can be maintained, and in some cases, enhanced compared to the homogeneous catalyst. researchgate.net A key advantage is the potential for use in continuous flow reactors, which simplifies product purification and process scale-up. thieme-connect.de

Application of Modified Sulfinamides in Catalyst Design

Modified derivatives of this compound are valuable as ligands in transition-metal catalysis and as standalone organocatalysts. The sulfinyl sulfur and the amide nitrogen can act as coordination sites for metal centers, forming chiral complexes that catalyze a wide array of transformations.

In ligand design, the tert-pentylsulfinamide moiety can be incorporated into larger molecular scaffolds, such as P,N-ligands or N,N-ligands. The steric and electronic properties of the tert-pentyl group would play a crucial role in shaping the chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. yale.edu

Furthermore, derivatization of the sulfinamide nitrogen can create tertiary sulfonamides. biorxiv.org These modified structures can serve as unique scaffolds for organocatalysts or as building blocks for more complex molecules. For instance, attaching the sulfinamide to a proline framework could yield a bifunctional organocatalyst for aldol or Mannich reactions. The design of these catalysts leverages the inherent chirality and the specific electronic properties of the sulfinamide group to create highly effective and selective catalytic systems.

Recycling and Regeneration Strategies for S 2 Methylbutane 2 Sulfinamide Auxiliary

Methodologies for Cleavage and Auxiliary Recovery

The standard method for cleaving the N-tert-butanesulfinyl group from the amine product involves treatment with a strong acid, typically hydrochloric acid (HCl). bristol.ac.ukresearchgate.net Initial assumptions that the auxiliary would decompose into innocuous by-products have been proven incorrect. Instead, the acid-promoted cleavage converts the auxiliary into tert-butylsulfinyl chloride. bristol.ac.ukehu.eusbris.ac.uk This discovery is crucial as it forms the basis for its recovery.

A practical process for recycling involves treating the N-tert-butanesulfinyl amine with HCl in a solvent like cyclopentyl methyl ether. This results in the complete conversion to tert-butylsulfinyl chloride and the corresponding amine hydrochloride salt, which can be isolated by filtration. researchgate.net The resulting solution containing tert-butylsulfinyl chloride can then be treated in one of two primary ways to regenerate the auxiliary.

The first and more direct method involves reacting the tert-butylsulfinyl chloride solution with aqueous ammonia (B1221849). researchgate.net This reaction regenerates the tert-butanesulfinamide. However, a significant drawback of this approach is that the recovered auxiliary is racemic, meaning it has lost its single enantiomer purity which is essential for its function as a chiral auxiliary. bristol.ac.uk

To recover the enantiopure (S)-2-Methylbutane-2-sulfinamide, a more sophisticated strategy is required. This involves a dynamic kinetic resolution process. The tert-butylsulfinyl chloride solution is first treated with a chiral alcohol in the presence of a base. bristol.ac.uk Various chiral alcohols have been screened, with N-methylephedrine emerging as an effective option, leading to the formation of a sulfinate ester with high diastereoselectivity. bristol.ac.uk This diastereomeric sulfinate ester can then be isolated, often as a single diastereomer after chromatography. bristol.ac.uk Finally, treatment of the purified sulfinate ester with lithium amide in ammonia cleaves the ester and regenerates the enantiomerically pure this compound. bristol.ac.ukbris.ac.uk

An alternative to N-methylephedrine involves using ethanol (B145695) and a catalytic amount of a chiral catalyst, such as quinidine, to form ethyl tert-butanesulfinate. researchgate.net Subsequent treatment with sodium amide in ammonia can then yield the desired enantiopure sulfinamide. researchgate.net

Efficiency and Purity of Recovered Sulfinamide

The efficiency and purity of the recovered this compound are highly dependent on the chosen recycling methodology.

When using the direct ammonolysis method, the racemic tert-butanesulfinamide can be recovered in high yield. For instance, treatment of the tert-butylsulfinyl chloride solution with aqueous ammonia can provide analytically pure racemic tert-butanesulfinamide in a 97% yield. researchgate.net While the chemical yield is excellent, the loss of enantiopurity renders it unsuitable for direct reuse in asymmetric synthesis without a resolution step.

The dynamic kinetic resolution approach, while more complex, allows for the recovery of the auxiliary in its enantiomerically pure form. Using N-methylephedrine as the chiral trapping agent, the corresponding sulfinate ester can be isolated in moderate yields (e.g., 58-60%) as a single diastereomer. bristol.ac.uk The subsequent conversion of this ester back to the this compound proceeds in high yield, typically around 84%, with excellent enantiomeric purity (>99:1 e.r.). bristol.ac.uk

Table 1: Efficiency and Purity of Recovered this compound
Recycling MethodIntermediateIntermediate YieldFinal ProductOverall YieldPurity (ee or e.r.)Reference
Direct Ammonolysis(±)-tert-Butylsulfinyl chloride-(±)-tert-Butanesulfinamide97%Racemic researchgate.net
Dynamic Kinetic Resolution (N-methylephedrine)Sulfinate ester58%(S)-tert-Butanesulfinamide~49% (calculated)>99:1 e.r. bristol.ac.uk
Dynamic Kinetic Resolution (Ethanol/Quinidine)Ethyl tert-butanesulfinate-(S)-tert-Butanesulfinamide67%99% ee researchgate.net

Economic and Environmental Considerations of Auxiliary Recycling

From an environmental perspective, recycling the auxiliary aligns with the principles of green chemistry by minimizing waste. Instead of discarding the auxiliary after a single use, it can be recovered and reused multiple times. For instance, studies on polymer-supported auxiliaries have shown that the resin can be recycled up to three times with no loss in stereoselectivity and only a slight decrease in yield. bath.ac.uk While this is a different system, it highlights the potential for multiple reuse cycles.

Therefore, a comprehensive life-cycle assessment would be necessary to fully quantify the environmental benefits of recycling versus de novo synthesis. nrel.gov Nevertheless, the ability to recover and reuse a high-value, complex chiral molecule like this compound is generally considered a more sustainable and economically viable approach in the long run. researchgate.netnih.gov The knowledge of the auxiliary's fate during deprotection is also critical for process optimization and avoiding side reactions, further enhancing the efficiency and sustainability of its use. bristol.ac.uk

Advanced Methodologies and Emerging Research Directions in S 2 Methylbutane 2 Sulfinamide Chemistry

Integration with Flow Chemistry for Continuous Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of chiral amines using (S)-2-Methylbutane-2-sulfinamide to enhance efficiency, safety, and scalability. Continuous-flow processes offer superior control over reaction parameters, improved heat and mass transfer, and the potential for automation, making them highly attractive for industrial applications.

Furthermore, chemoenzymatic and electrocatalytic processes incorporating sulfinamide chemistry have been successfully adapted to flow conditions. The dynamic kinetic resolution of amines, a process that can be mediated by enzymes, has been performed under continuous flow conditions. researchgate.net Similarly, electrocatalytic methods, which can be challenging to scale up in batch processes, have been shown to be robust and scalable in flow reactors, as demonstrated by a 72-gram-scale flow reaction for an electrocatalytic decarboxylative transformation. researchgate.net The electrochemical oxidative coupling of thiols and amines to form sulfonamides has also been effectively performed in flow cells, which offer benefits like shorter diffusion distances and intensified mass transport. rsc.org

Table 1: Advantages of Flow Chemistry in this compound Mediated Syntheses

FeatureBenefit in Flow ChemistryRelevant Application Area
Enhanced Control Precise management of temperature, pressure, and residence time.Multi-step synthesis, kinetic resolutions.
Improved Safety Handling of hazardous reagents and intermediates in small, contained volumes.Reactions involving toxic or foul-smelling by-products. acs.org
Scalability Straightforward scale-up by extending operation time or using parallel reactors.Industrial production of chiral amines. nih.govacs.org
Automation Potential for fully automated, multi-step synthesis and workup.High-throughput screening and library synthesis.
Integration Seamless coupling of reaction, separation, and purification steps.Chemoenzymatic and tandem reaction sequences. nih.govresearchgate.net

Photocatalytic and Electrocatalytic Applications

The intersection of this compound chemistry with photocatalysis and electrocatalysis is opening new avenues for bond formation under mild conditions. These modern synthetic tools utilize light or electricity to generate reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for C-S and C-N bond formation involving sulfinamide-related structures. A notable application is the photoredox alkylation of N-sulfinylamines, which allows for the synthesis of highly functionalized sulfinamides. acs.org This method uses 1,4-dihydropyridines to generate C(sp³)-centered alkyl radicals that react with the sulfinylamine to produce a diverse range of sulfinamides, which can be further converted to other S(VI) derivatives in a one-pot fashion. acs.org

Other photoredox-catalyzed reactions include:

Sulfinate Synthesis: Alcohols and alkyl bromides can be directly converted into alkyl sulfinates, which are valuable synthetic intermediates. princeton.edu

C-S Coupling: Ni/photoredox dual catalysis facilitates the coupling of aryl sulfinate salts with aryl and heteroaryl halides to form sulfones at room temperature. rsc.org

Cascade Reactions: A visible-light-mediated cascade process involving N-arylacrylamides and arylsulfinic acids provides access to sulfonated oxindoles. nih.gov

N-Arylation: The direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes can be achieved using an organic photocatalyst, offering a route to N-arylated sulfoximines under mild conditions. nih.gov

Electrocatalysis: Electrochemical methods provide an alternative green approach for reactions involving sulfinamide precursors and derivatives. An important example is the electrochemical oxidative coupling of thiols and amines in flow cells. rsc.org This process is believed to proceed through the anodic oxidation of the thiol to a disulfide, followed by oxidation of the amine to an aminium radical, which then reacts to form the sulfenamide (B3320178) and can be further oxidized to the sulfonamide. rsc.org

Chemoenzymatic Approaches Incorporating Sulfinamide Intermediates

Chemoenzymatic strategies combine the selectivity of biocatalysts with the broad applicability of chemical synthesis. Amine transaminases (ATAs), which catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, are particularly relevant. dovepress.comdiva-portal.org These enzymes offer a highly enantioselective route to chiral amines from prochiral ketones, providing a complementary approach to the diastereoselective additions to N-sulfinylimines. nottingham.ac.ukresearchgate.net

While wild-type transaminases often have a limited substrate scope, protein engineering has expanded their utility to include bulkier substrates. dovepress.commdpi.com This allows for the synthesis of complex pharmaceutical intermediates. dovepress.com

Chemoenzymatic cascades can create significant molecular complexity in a single pot. For instance, a transaminase can be paired with a ketoreductase to produce all four diastereomers of a 1,3-amino alcohol. diva-portal.org Furthermore, transaminase-triggered cascades, such as a double intramolecular aza-Michael reaction, can generate architecturally complex N-heterocycles like indolizidines and quinolizidines from simple starting materials. researchgate.net In some cases, the transaminase plays a dual role, first generating the complex heterocycle and then mediating a dynamic kinetic resolution to isolate a single diastereomer with multiple stereocenters. researchgate.net

The synergy between sulfinamide chemistry and biocatalysis is evident in several ways:

Complementary Synthesis: Chemical synthesis using this compound can produce chiral amines that are not readily accessible via enzymatic routes, and vice-versa.

Hybrid Cascades: An intermediate prepared using Ellman's auxiliary can be the substrate for a subsequent enzymatic transformation.

Dynamic Kinetic Resolution: A racemic amine, potentially prepared using a non-selective method, can be resolved using an enzyme in a process coupled with in-situ racemization, which can sometimes involve a metal catalyst. researchgate.netmdpi.com

Tandem and Cascade Reactions Mediated by this compound

The development of tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represents a significant advance in synthetic efficiency. This compound and its derivatives are excellent mediators for such processes, enabling the rapid construction of complex chiral molecules.

A powerful example is the modular synthesis of bis-α-chiral amines. nih.govresearchgate.net This strategy uses this compound as the sole source of chirality to selectively produce all possible stereoisomers of the product. The sequence involves:

Condensation of the sulfinamide with a ketone.

Diastereoselective imine functionalization (chirality induction).

A diastereoselective nih.govacs.org-rearrangement (chirality transfer).

This protocol allows for the sequential and stereocontrolled formation of two adjacent chiral centers. nih.gov The ability to perform key steps in one pot further enhances the practicality of this approach. nih.gov

Other examples of cascade reactions include:

Heterocycle Synthesis: One-pot cascade cyclization and fragmentation reactions have been developed for the synthesis of chiral heterocycles like pyrrolidines and piperidines. sigmaaldrich.comrsc.org

Photocatalytic Cascades: As mentioned previously, a visible-light-induced cascade C-S/C-C bond formation process has been used to synthesize sulfonated oxindoles. nih.gov

Palladium-Indium-Mediated Cascades: A three-component cascade allylation using allenes, aryl iodides, and N-sulfinyl imino esters provides a diastereoselective route to α-amino ester derivatives. ua.es

Transaminase-Triggered Cascades: Biocatalytic cascades initiated by transaminases can lead to complex N-heterocycles through multiple intramolecular aza-Michael additions. researchgate.net

Exploration of New Substrate Classes for Sulfinamide-Controlled Reactions

A key area of ongoing research is the expansion of substrate scope for reactions controlled by this compound, enabling the synthesis of novel and structurally diverse chiral amines. nih.gov While early work focused on simple aldehydes and ketones, the methodology has been successfully extended to a wide variety of functionalized and sterically demanding substrates.

Table 2: Examples of Emerging Substrate Classes in Sulfinamide Chemistry

Substrate ClassNucleophile/ReagentProduct ClassSignificance
α-Ketoesters Allylindium reagentsHomoallylic α-amino estersAccess to non-proteinogenic amino acids. ua.es
Diaryl / Aryl-heteroaryl ketones Organometallic reagentsα,α-Diaryl / α-Aryl-α-heteroaryl aminesSynthesis of highly substituted, sterically hindered amines. researchgate.net
Fluorinated Carbonyls Various nucleophilesFluorinated chiral aminesImportant motifs in medicinal chemistry and materials science. cas.cn
N-Sulfinyl Imines Bis(pinacolato)diboron / Cu-catalystα-Amino boronate estersSynthesis of biologically relevant scaffolds like bortezomib. escholarship.org
N-Arylacrylamides Arylsulfinic acids / PhotocatalystSulfonated oxindolesAccess to complex heterocyclic structures. nih.gov
Aliphatic & Aromatic Aldehydes Ethynylbenzene / LiHMDSPropargylaminesVersatile building blocks for click chemistry and peptidomimetics. nih.govnih.gov

The development of methods to handle challenging substrates, such as fluorinated imines which can be prone to hydrolysis, often involves their in situ generation. cas.cn The addition of various nucleophiles, including organometallic reagents, enolates, and radical species, to N-sulfinylimines derived from these new substrate classes continues to broaden the synthetic utility of Ellman's auxiliary. scispace.comresearchgate.netacs.org This expansion provides chemists with powerful tools to create novel chiral amines with tailored properties for applications in drug discovery, agrochemicals, and materials science. yale.edu

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